Dacomitinib

Catalog No.
S001778
CAS No.
1110813-31-4
M.F
C24H25ClFN5O2
M. Wt
469.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacomitinib

CAS Number

1110813-31-4

Product Name

Dacomitinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide

Molecular Formula

C24H25ClFN5O2

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+

InChI Key

LVXJQMNHJWSHET-AATRIKPKSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Solubility

<1 mg/mL

Synonyms

dacomitinib, N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide, PF 00299804, PF-00299804, PF00299804, Vizimpro

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4

Description

The exact mass of the compound Dacomitinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <1 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Quinazolinones - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dacomitinib is a potent, irreversible small molecule inhibitor specifically targeting the human epidermal growth factor receptor (EGFR) family, which includes EGFR (HER1), HER2, and HER4. Its primary function is to inhibit the tyrosine kinase activity of these receptors, which are often implicated in the growth and proliferation of various cancers, particularly non-small cell lung cancer (NSCLC) with activating mutations in the EGFR gene. Dacomitinib was approved by the United States Food and Drug Administration in 2018 for first-line treatment of advanced NSCLC with specific EGFR mutations, offering a new therapeutic option for patients whose tumors express these alterations .

The chemical formula of dacomitinib is C24H25ClFN5O2, and it possesses a molecular weight of approximately 463.93 g/mol. Its structure includes a chloro group, a fluorine atom, and multiple nitrogen atoms, contributing to its biological activity .

As mentioned earlier, Dacomitinib acts as an EGFR inhibitor. EGFR is a protein found on the surface of some cancer cells and plays a crucial role in cell growth and survival. In NSCLC patients with specific EGFR mutations, the receptor becomes overactive, leading to uncontrolled cell proliferation. Dacomitinib binds irreversibly to the mutated EGFR, blocking its interaction with ATP and hindering its signaling cascade. This ultimately halts the growth and spread of cancer cells [].

Dacomitinib for Epidermal Growth Factor Receptor (EGFR) Mutations

One of the primary areas of scientific research for Dacomitinib is its application in treating non-small cell lung cancer (NSCLC) with specific mutations in the Epidermal Growth Factor Receptor (EGFR) gene. EGFR mutations are alterations in the genetic code of the EGFR gene that can lead to the uncontrolled growth of cancer cells. Dacomitinib has been shown to be effective in inhibiting the growth of NSCLC tumors harboring these mutations [1].

Source

[1] A Novel Quantum Dots-Based Fluorescent Sensor for Determination of the Anticancer Dacomitinib: Application to Dosage Forms MDPI:

Dacomitinib undergoes oxidative and conjugative metabolism primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The drug forms several metabolites, with the major circulating metabolite being O-desmethyl dacomitinib (PF-05199265), produced by CYP2D6. Following administration, approximately 79% of dacomitinib is excreted via feces, with only about 3% found in urine .

In terms of its mechanism of action, dacomitinib achieves irreversible inhibition by covalently bonding to cysteine residues within the catalytic domains of EGFR family receptors. This interaction prevents autophosphorylation and subsequent downstream signaling that promotes tumor growth .

Dacomitinib exhibits significant biological activity against tumors driven by mutations in the EGFR family. It has shown effective inhibition of tumor growth in preclinical models bearing human tumor xenografts that express mutated forms of EGFR. In clinical settings, patients with activating mutations such as exon 19 deletions or the L858R substitution mutation have demonstrated high response rates to dacomitinib therapy .

Adverse effects commonly associated with dacomitinib include gastrointestinal disturbances (e.g., diarrhea), skin reactions (e.g., rash), and potential liver enzyme elevations. Serious adverse reactions may occur but are less frequent compared to other EGFR inhibitors .

The synthesis of dacomitinib involves several key steps that typically include the reaction between specific precursor compounds. For example, one synthetic route involves the reaction of 2-amino-4-fluoro-benzoic acid with another compound in the presence of solvents like 2-methoxyethanol to form intermediate products that eventually yield dacomitinib .

Here is a simplified overview of a potential synthetic pathway:

  • Starting Materials: Begin with 2-amino-4-fluoro-benzoic acid.
  • Reagents: Use appropriate coupling reagents and solvents.
  • Reactions: Conduct reactions under controlled conditions (temperature, pressure).
  • Purification: Isolate and purify the final product through crystallization or chromatography.

Dacomitinib's primary application is in oncology, specifically for treating non-small cell lung cancer with activating mutations in the epidermal growth factor receptor gene. It has been shown to improve progression-free survival compared to other treatments in clinical trials involving patients with these specific mutations .

Additionally, ongoing research explores its potential applications in other malignancies where EGFR signaling plays a critical role, such as certain breast cancers.

Dacomitinib has been studied for its interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6. Co-administration can lead to increased concentrations of drugs that are substrates for this enzyme, raising concerns about potential toxicities .

Moreover, dacomitinib should not be used concurrently with proton pump inhibitors as they can significantly reduce its efficacy by decreasing plasma concentrations .

Dacomitinib shares similarities with other tyrosine kinase inhibitors targeting the epidermal growth factor receptor family. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
ErlotinibReversible inhibitor of EGFRFirst-generation EGFR inhibitor; less potent than dacomitinib
GefitinibReversible inhibitor of EGFR

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.1680809 g/mol

Monoisotopic Mass

469.1680809 g/mol

Boiling Point

665.7 ºC at 760 mmHg

Heavy Atom Count

33

LogP

3.92

Appearance

White to off-white solid powder

Melting Point

184-187 ºC

UNII

2XJX250C20

Drug Indication

Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations as verified by an FDA-approved test. Lung cancer is the leading cause of cancer death and NSCLC accounts for 85% of lung cancer cases. From the cases of NSCLC, approximately 75% of the patients present a late diagnosis with metastatic and advanced disease which produces a survival rate of 5%. The presence of a mutation in EGFR accounts for more than the 60% of the NSCLC cases and the overexpression of EGFR is associated with frequent lymph node metastasis and poor chemosensitivity.
FDA Label
Vizimpro, as monotherapy, is indicated for the first-line treatment of adult patients with locally advanced or metastatic non small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) activating mutations.

Livertox Summary

Dacomitinib is a multi-kinase receptor inhibitor used in the therapy of cases of non-small cell lung cancer that harbor activating mutations in the epidermal growth factor receptor gene (EGFR). Dacomitinib is associated with high rate of transient serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Dacomitinib
US Brand Name(s): Vizimpro
FDA Approval: Yes
Dacomitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.
Dacomitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Preclinical data suggested that dacomitinib increases the inhibition of the epidermal growth factor receptor kinase domain as well as the activity in cell lines harboring resistance mutations such as T790M. This activity further produced a significant reduction of EGFR phosphorylation and cell viability. In these studies, non-small cell lymphoma cancer cell lines with L858R/T790M mutations where used and an IC50 of about 280 nmol/L was observed.[A40010] In clinical trials with patients with advanced non-small cell lung carcinoma who progressed after chemotherapy, there was an objective response rate of 5% with a progression-free survival of 2.8 months and an overall survival of 9.5 months. As well, phase I/II studies showed positive dacomitinib activity despite prior failure with tyrosine kinase inhibitors.[A40009] Phase III clinical trials (ARCHER 1050), done in patients suffering from advanced or metastatic non-small cell lung carcinoma with EGFR-activating mutations, reported a significant improvement in progression-free survival when compared with gefitinib.[A40015]
Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.

ATC Code

L01XE47
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE47 - Dacomitini

Mechanism of Action

Dacomitinib is an irreversible small molecule inhibitor of the activity of the human epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4) tyrosine kinases. It achieves irreversible inhibition via covalent bonding to the cysteine residues in the catalytic domains of the HER receptors. The affinity of dacomitinib has been shown to have an IC50 of 6 nmol/L. The ErbB or epidermal growth factor (EGF) family plays a role in tumor growth, metastasis, and treatment resistance by activating downstream signal transduction pathways such as such as Ras-Raf-MAPK, PLCgamma-PKC-NFkB and PI3K/AKT through the tyrosine kinase-driven phosphorylation at the carboxy-terminus. Around 40% of cases show amplification of EGFR gene and 50% of the cases present the _EGFRvIII_ mutation which represents a deletion that produces a continuous activation of the tyrosine kinase domain of the receptor.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

1110813-31-4

Absorption Distribution and Excretion

Dacomitinib has shown a linear kinetics after single and multiple dose range studies. The absorption and distribution do not seem to be affected by food or the consumption of antacids. The peak plasma concentration after a dosage of 45 mg for 4 days is of 104 ng/ml. The reported AUC0-24h and tmax are of 2213 ng.h/mL and 6 hours, respectively. As well, following oral administration, the absolute oral bioavailability is 80%.
From the administered dose, 79% is recovered in feces, from which 20% represents the unmodified form of dacomitinib, and 3% is recovered in urine, from which <1% is represented by the unchanged form.
The volume of distribution of dacomitinib was reported to be of 2415 L.
The geometric apparent clearance of dacomitinib is 27.06 L/h.

Metabolism Metabolites

Dacomitinib presents an oxidative and conjugative metabolism marked mainly by the activity of glutathione and cytochrome P450 enzymes. After metabolism, its major circulating metabolite is an O-desmethyl dacomitinib form named PF-05199265. This metabolite has been shown to be formed by an oxidative step by CYP2D6 and to a smaller extent by CYP2C9. The following steps of the metabolism are mainly mediated by CYP3A4 for the formation of smaller metabolites. From these metabolic studies, it was shown that dacomitinib inhibited strongly the activities of CYP2D6.

Wikipedia

Dacomitinib

Biological Half Life

Dacomitinib is reported to have a very large half-life of 70 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
Momeny M, Zarrinrad G, Moghaddaskho F, Poursheikhani A, Sankanian G, Zaghal A, Mirshahvaladi S, Esmaeili F, Eyvani H, Barghi F, Sabourinejad Z, Alishahi Z, Yousefi H, Ghasemi R, Dardaei L, Bashash D, Chahardouli B, Dehpour AR, Tavakkoly-Bazzaz J, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH: Dacomitinib, a pan-inhibitor of ErbB receptors, suppresses growth and invasive capacity of chemoresistant ovarian carcinoma cells. Sci Rep. 2017 Jun 23;7(1):4204. doi: 10.1038/s41598-017-04147-0. [PMID:28646172]
Brzezniak C, Carter CA, Giaccone G: Dacomitinib, a new therapy for the treatment of non-small cell lung cancer. Expert Opin Pharmacother. 2013 Feb;14(2):247-53. doi: 10.1517/14656566.2013.758714. Epub 2013 Jan 7. [PMID:23294134]
Engelman JA, Zejnullahu K, Gale CM, Lifshits E, Gonzales AJ, Shimamura T, Zhao F, Vincent PW, Naumov GN, Bradner JE, Althaus IW, Gandhi L, Shapiro GI, Nelson JM, Heymach JV, Meyerson M, Wong KK, Janne PA: PF00299804, an irreversible pan-ERBB inhibitor, is effective in lung cancer models with EGFR and ERBB2 mutations that are resistant to gefitinib. Cancer Res. 2007 Dec 15;67(24):11924-32. doi: 10.1158/0008-5472.CAN-07-1885. [PMID:18089823]
Fry DW, Bridges AJ, Denny WA, Doherty A, Greis KD, Hicks JL, Hook KE, Keller PR, Leopold WR, Loo JA, McNamara DJ, Nelson JM, Sherwood V, Smaill JB, Trumpp-Kallmeyer S, Dobrusin EM: Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor. Proc Natl Acad Sci U S A. 1998 Sep 29;95(20):12022-7. [PMID:9751783]
Janne PA, Boss DS, Camidge DR, Britten CD, Engelman JA, Garon EB, Guo F, Wong S, Liang J, Letrent S, Millham R, Taylor I, Eckhardt SG, Schellens JH: Phase I dose-escalation study of the pan-HER inhibitor, PF299804, in patients with advanced malignant solid tumors. Clin Cancer Res. 2011 Mar 1;17(5):1131-9. doi: 10.1158/1078-0432.CCR-10-1220. Epub 2011 Jan 10. [PMID:21220471]
Bello CL, LaBadie RR, Ni G, Boutros T, McCormick C, Ndongo MN: The effect of dacomitinib (PF-00299804) on CYP2D6 activity in healthy volunteers who are extensive or intermediate metabolizers. Cancer Chemother Pharmacol. 2012 Apr;69(4):991-7. doi: 10.1007/s00280-011-1793-7. Epub 2011 Dec 7. [PMID:22147075]
Sepulveda JM, Sanchez-Gomez P, Vaz Salgado MA, Gargini R, Balana C: Dacomitinib: an investigational drug for the treatment of glioblastoma. Expert Opin Investig Drugs. 2018 Oct;27(10):823-829. doi: 10.1080/13543784.2018.1528225. Epub 2018 Oct 5. [PMID:30247945]
Wu YL, Cheng Y, Zhou X, Lee KH, Nakagawa K, Niho S, Tsuji F, Linke R, Rosell R, Corral J, Migliorino MR, Pluzanski A, Sbar EI, Wang T, White JL, Nadanaciva S, Sandin R, Mok TS: Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. Lancet Oncol. 2017 Nov;18(11):1454-1466. doi: 10.1016/S1470-2045(17)30608-3. Epub 2017 Sep 25. [PMID:28958502]
Mellinghoff IK, Wang MY, Vivanco I, Haas-Kogan DA, Zhu S, Dia EQ, Lu KV, Yoshimoto K, Huang JH, Chute DJ, Riggs BL, Horvath S, Liau LM, Cavenee WK, Rao PN, Beroukhim R, Peck TC, Lee JC, Sellers WR, Stokoe D, Prados M, Cloughesy TF, Sawyers CL, Mischel PS: Molecular determinants of the response of glioblastomas to EGFR kinase inhibitors. N Engl J Med. 2005 Nov 10;353(19):2012-24. doi: 10.1056/NEJMoa051918. [PMID:16282176]
da Cunha Santos G, Shepherd FA, Tsao MS: EGFR mutations and lung cancer. Annu Rev Pathol. 2011;6:49-69. doi: 10.1146/annurev-pathol-011110-130206. [PMID:20887192]
Bethune G, Bethune D, Ridgway N, Xu Z: Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. J Thorac Dis. 2010 Mar;2(1):48-51. [PMID:22263017]
Chen X, Jiang J, Giri N, Hu P: Phase 1 study to investigate the pharmacokinetic properties of dacomitinib in healthy adult Chinese subjects genotyped for CYP2D6. Xenobiotica. 2018 May;48(5):459-466. doi: 10.1080/00498254.2017.1342881. Epub 2017 Aug 18. [PMID:28648122]
Bethesda (2006). Drugs and Lactation Database. National Library of Medicine.
FDA approval
FDA news

Explore Compound Types